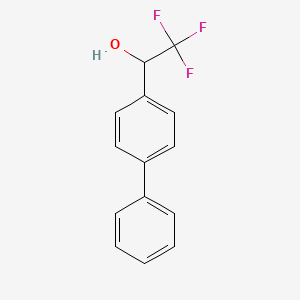

alpha-(Trifluoromethyl)biphenyl-4-methanol

Description

Context of Fluorinated Organic Compounds in Contemporary Chemical Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical research, profoundly influencing the fields of medicinal chemistry, materials science, and agrochemicals. nih.govmdpi.com The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can dramatically alter a molecule's physicochemical properties. mdpi.com These modifications include changes in lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. nih.govmdpi.com

The trifluoromethyl group, in particular, is a highly valued substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's potency and pharmacokinetic profile. mdpi.com The C-F bond is significantly stronger than a C-H bond, which often leads to increased metabolic stability, protecting the molecule from degradation by enzymes in the body. beilstein-journals.org Consequently, a substantial percentage of pharmaceuticals and agrochemicals currently in development contain fluorine. mdpi.com The unique characteristics imparted by fluorine make the development of new fluorination methods a vibrant and competitive area of organic chemistry. mdpi.com

Structural Significance of the α-(Trifluoromethyl)biphenyl-4-methanol Scaffold

The structure of α-(Trifluoromethyl)biphenyl-4-methanol, also known as (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol, combines three key chemical motifs: a biphenyl (B1667301) core, a trifluoromethyl group, and a primary alcohol (methanol). This specific arrangement results in a molecule with distinct chemical characteristics.

The trifluoromethyl group (-CF3) attached to one of the phenyl rings is the most defining feature. As a strong electron-withdrawing group, it significantly influences the electronic properties of the aromatic system. It is known to increase lipophilicity, which can affect how the molecule interacts with biological membranes and protein binding sites. nih.gov Its bulkiness also plays a role in the molecule's conformation and steric interactions.

The methanol (B129727) group (-CH2OH) provides a site for hydrogen bonding and serves as a handle for further chemical modification. The alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or it can undergo esterification, allowing for the synthesis of a wide array of derivatives.

The combination of these three components in the α-(Trifluoromethyl)biphenyl-4-methanol scaffold creates a versatile building block for chemical synthesis. Its properties are a direct result of the interplay between the rigid aromatic system, the powerful electronic effects of the trifluoromethyl group, and the reactive nature of the methanol moiety.

Physicochemical Properties of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol

| Property | Value |

|---|---|

| CAS Number | 457889-46-2 chemicalbook.comavantorsciences.com |

| Molecular Formula | C₁₄H₁₁F₃O avantorsciences.com |

| Molecular Weight | 252.24 g/mol avantorsciences.com |

| IUPAC Name | (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol |

Overview of the Research Landscape for Trifluoromethylated Biphenyl Methanols and Related Architectures

The research landscape for trifluoromethylated biphenyl methanols and related structures is primarily situated within the context of synthetic methodology and the development of building blocks for medicinal and materials chemistry. The synthesis of these compounds often involves modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct the core biphenyl structure. molbase.com

Studies in this area focus on several key aspects:

Novel Synthetic Routes: Chemists are continuously exploring more efficient, cost-effective, and environmentally benign methods to introduce the trifluoromethyl group onto aromatic rings and to construct the biphenyl methanol framework. acs.org

Building Block for Complex Molecules: Trifluoromethylated biphenyl methanols serve as valuable intermediates. For example, derivatives of this scaffold have been used in the synthesis of drug candidates and functional materials. The alcohol group allows for easy linkage to other molecular fragments.

The development of molecules like α-(Trifluoromethyl)biphenyl-4-methanol is indicative of the broader trend in chemistry to create sophisticated, highly functionalized molecules that can serve as platforms for discovering new chemical entities with desired properties.

Table of Related Biphenyl Methanol Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Biphenyl-4-methanol | 3597-91-9 | C₁₃H₁₂O |

| [4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol | 126485-55-0 | C₁₄H₁₁F₃O |

| (3'-Trifluoromethyl-biphenyl-4-yl)-methanol | 773872-63-2 | C₁₄H₁₁F₃O |

| [3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl]methanol | 952041-37-1 | C₁₄H₁₁F₃O |

| [4-(Trifluoromethyl)phenyl]methanol | 349-95-1 | C₈H₇F₃O |

| 4'-Methyl-4-trifluoromethyl-biphenyl | 350569-72-3 | C₁₄H₁₁F₃ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-phenylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMLNCXCCQGZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for α Trifluoromethyl Biphenyl 4 Methanol and Its Precursors

Retrosynthetic Analysis of the Biphenyl (B1667301) Methanol (B129727) Core

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inyoutube.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.in

Disconnection Strategies for Biphenyl Derivatives

The core structure of α-(Trifluoromethyl)biphenyl-4-methanol contains a biphenyl group. The primary disconnection strategy for biphenyl derivatives involves breaking the carbon-carbon bond connecting the two aromatic rings. This leads to two separate phenyl synthons. A synthon is an idealized fragment, which doesn't necessarily exist in reality but is a conceptual tool used in retrosynthesis. lkouniv.ac.in

Another significant disconnection point is the bond between the biphenyl moiety and the carbinol carbon (the carbon bearing the hydroxyl and trifluoromethyl groups). This disconnection suggests two main synthetic routes:

A route starting with a pre-formed biphenyl structure.

A route where the biphenyl ring system is constructed during the synthesis.

Functional group interconversion (FGI) is another key strategy. researchgate.netyoutube.com For instance, the alcohol group can be retrosynthetically converted to a ketone, which is a common precursor for alcohol synthesis via reduction. youtube.comyoutube.com

Strategic Reconnection Approaches

The disconnections outlined above point toward several strategic reconnection approaches in the forward synthesis.

Cross-Coupling Reactions: The most common method for forming the C-C bond between two aryl rings is the Suzuki-Miyaura cross-coupling reaction. A typical approach for a precursor like biphenyl-4-methanol involves reacting 4-chlorobenzyl alcohol with phenylboronic acid in the presence of a palladium catalyst. google.com

Friedel-Crafts Reaction: An alternative approach involves the Friedel-Crafts acylation of benzene (B151609) with a suitable acyl halide, followed by further functional group manipulations. For example, a Friedel-Crafts acylation can produce a ketone, which is then reduced to an alcohol. youtube.comyoutube.com

From Biphenyl: A direct synthesis can start from biphenyl itself. One patented method involves reacting biphenyl with paraformaldehyde, phosphoric acid, and hydrochloric acid to form an intermediate that is subsequently hydrolyzed to 4-biphenylmethanol. google.com Another method involves the Friedel-Crafts reaction of biphenyl with methyl chloroformate to yield 4-biphenylformate, which is then reduced. google.com

Synthesis of α-(Trifluoromethyl) Alcohols via Reduction Pathways

A prevalent and effective method for synthesizing α-trifluoromethyl alcohols involves the reduction of the corresponding α-trifluoromethyl ketones. nih.gov This pathway is advantageous due to the accessibility of the ketone precursors.

Reduction of α-Trifluoromethyl Ketones to Alcohols

The reduction of an α-trifluoromethyl ketone, such as 4-biphenyl trifluoromethyl ketone, to the target alcohol is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly used for this transformation, often in an alcoholic solvent like ethanol (B145695) or methanol. uzh.ch The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating the nucleophilic attack by the hydride. nih.gov

For example, studies on related trifluoromethyl ketones have shown that reduction with NaBH₄ in ethanol at room temperature effectively yields the corresponding alcohol. uzh.ch In some cases, the reaction temperature can be adjusted to improve diastereoselectivity when other stereocenters are present. uzh.ch

Enantioselective Reduction Strategies for α-Trifluoromethyl Alcohols

The creation of a single enantiomer of a chiral alcohol is often critical. Enantioselective reduction of prochiral trifluoromethyl ketones is a powerful strategy to achieve this. nih.gov

Oxazaborolidine catalysts, particularly those used in the Corey-Bakshi-Shibata (CBS) reduction, have been employed for the asymmetric borane (B79455) reduction of trifluoromethyl ketones. mdpi.com While early attempts with N-aryl trifluoromethyl imines showed modest enantioselectivity, significant improvements have been made. nih.gov

Research has demonstrated that for the reduction of aryl trifluoromethyl ketones, the addition of a Lewis acid such as boron trifluoride (BF₃) can enhance enantioselectivity at room temperature. mdpi.com The in-situ generation of oxazaborolidine catalysts from chiral lactam alcohols and borane has proven to be a reliable method. mdpi.com Under optimized conditions, various aromatic trifluoromethyl ketones can be reduced with moderate to high enantioselectivities. mdpi.com

Table 1: Enantioselective Reduction of Aryl Trifluoromethyl Ketones Data sourced from a study on oxazaborolidine-catalyzed reductions. mdpi.com

| Aryl Group | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | In situ catalyst + BF₃ | 89 | 75 |

| 4-Methoxyphenyl | In situ catalyst + BF₃ | 95 | 86 |

| 4-Biphenyl | In situ catalyst + BF₃ | 90 | 86 |

Direct Construction of the α-(Trifluoromethyl)methanol Moiety

Direct construction methods aim to form the α-(trifluoromethyl)methanol group in a single key step, often by adding a trifluoromethyl nucleophile to an aldehyde or by using advanced cross-coupling reactions.

One of the most powerful and clean methods for this transformation is the nucleophilic trifluoromethylation of an aldehyde, such as 4-biphenylcarboxaldehyde, using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMS-CF₃). nih.govuzh.ch This reaction is typically catalyzed by a fluoride (B91410) source and proceeds through a stable silicate (B1173343) intermediate, which upon desilylation, yields the desired α-trifluoromethyl alcohol. nih.gov

More recently, innovative cross-coupling reactions have been developed. A nickel-catalyzed cross-electrophile coupling can unite N-alkoxyphthalimides (derived from trifluoroacetaldehyde) with aryl halides to generate α-aryl-α-trifluoromethyl alcohols. researchgate.net Another advanced strategy is the nickel-catalyzed stereoconvergent Hiyama cross-coupling, which reacts racemic α-trifluoromethyl-substituted electrophiles with organosilanes to produce enantioenriched benzylic alcohols. researchgate.net This method offers a conceptually different approach, starting from building blocks that already contain the trifluoromethyl group at the reactive center. researchgate.net

Oxidative Trifluoromethylation Reactions of Olefins (e.g., using Ag(O₂CCF₂SO₂F))

A novel and efficient method for the 1,2-oxidative trifluoromethylation of olefins utilizes Ag(O₂CCF₂SO₂F) as a trifluoromethyl source with molecular oxygen (O₂) serving as the oxidant. mdpi.comnih.gov This protocol provides a direct route to α-trifluoromethyl-substituted ketones, which are immediate precursors to the target alcohol. mdpi.comnih.govresearcher.life The reaction demonstrates broad substrate scope and is feasible for large-scale operations. mdpi.com The proposed mechanism involves the generation of a trifluoromethyl radical from the silver reagent, which adds to the olefin. The resulting benzylic radical is then trapped by molecular oxygen to yield the final ketone product after a series of steps. mdpi.com This approach is distinguished by its use of a unique silver agent and mild, practical conditions. mdpi.com

Table 1: Oxidative Trifluoromethylation of Olefins

| Olefin Substrate | Product | Yield | Reference |

| Styrene (B11656) | 2,2,2-Trifluoro-1-phenylethan-1-one | 75% | mdpi.com |

| 4-Methylstyrene | 2,2,2-Trifluoro-1-(p-tolyl)ethan-1-one | 82% | mdpi.com |

| 4-Methoxystyrene | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one | 85% | mdpi.com |

| 4-Chlorostyrene | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | 71% | mdpi.com |

This table summarizes representative yields for the synthesis of α-trifluoromethyl ketones from various styrene derivatives, which are structural analogs to the biphenyl precursor.

α-Trifluoromethylation via Silyl (B83357) Enol Ethers

The trifluoromethylation of silyl enol ethers is a robust and widely used strategy to synthesize α-trifluoromethyl ketones. nih.govorganic-chemistry.org One prominent method involves a copper-catalyzed reaction using an electrophilic trifluoromethylating agent, such as Togni's reagent. organic-chemistry.orgorganic-chemistry.org This approach is valued for its mild conditions, avoiding gaseous reagents, strong bases, or extremely low temperatures. organic-chemistry.org Copper(I) salts, particularly CuSCN, have been identified as optimal catalysts. organic-chemistry.org The reaction is believed to proceed through a CF₃ radical mechanism and demonstrates good functional group tolerance, even allowing for the creation of challenging CF₃-substituted quaternary carbon centers. organic-chemistry.org Alternatively, photoredox catalysis can be employed, where visible light facilitates the reaction between a silyl enol ether and a trifluoromethyl source, offering a facile, one-pot procedure for the direct α-trifluoromethylation of carbonyl substrates. nih.gov

Organocatalytic Approaches to α-Trifluoromethylated Carbonyl Precursors

Organocatalysis offers a powerful avenue for the enantioselective α-trifluoromethylation of carbonyl compounds, particularly aldehydes. organic-chemistry.orgorganic-chemistry.org A conceptually new approach merges enamine catalysis with photoredox catalysis. nih.govprinceton.edu In this dual catalytic system, a chiral amine catalyst (like an imidazolidinone) forms a facially biased enamine with an aldehyde substrate. organic-chemistry.orgnih.gov Concurrently, a photoredox catalyst, such as an iridium complex, is excited by visible light and interacts with a trifluoromethyl source (e.g., trifluoromethyl iodide) to generate an electrophilic trifluoromethyl radical. organic-chemistry.orgnih.gov This radical then combines with the chiral enamine, leading to the formation of optically enriched α-trifluoromethyl aldehydes with high efficiency and excellent enantioselectivity. organic-chemistry.orgorganic-chemistry.orgnih.gov These chiral aldehydes are versatile precursors for building a wide range of enantioenriched trifluoromethylated molecules. organic-chemistry.orgorganic-chemistry.org

Table 2: Organocatalytic α-Trifluoromethylation of Aldehydes

| Aldehyde Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Cinnamaldehyde | 81% | 97% | nih.gov |

| Hydrocinnamaldehyde | 87% | 93% | nih.gov |

| Nonanal | 85% | 91% | nih.gov |

| Cyclohexanecarbaldehyde | 77% | 90% | nih.gov |

This table showcases the effectiveness of the dual photoredox-organocatalysis system for various aldehyde substrates.

Electrophilic Trifluoromethylation Reagents in α-Position Functionalization

The development of shelf-stable, electrophilic trifluoromethylating reagents has been a major breakthrough in organofluorine chemistry. nih.govbeilstein-journals.org These reagents function as sources of an electrophilic "CF₃⁺" equivalent, enabling the direct trifluoromethylation of a wide array of nucleophiles, including enolates and silyl enol ethers. nih.govconicet.gov.ar

Prominent examples of these reagents include:

Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts, which are highly effective for trifluoromethylating β-ketoesters and silyl enol ethers under mild conditions. nih.govbeilstein-journals.orgnih.gov

Togni Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one. researchgate.netchem-station.comresearchgate.net They are now widely used due to their stability, reactivity, and commercial availability. nih.govbeilstein-journals.org Togni's reagent is particularly effective in the copper-catalyzed trifluoromethylation of α,β-unsaturated carbonyl compounds. nih.gov

These reagents have greatly expanded the toolbox for creating α-trifluoromethyl carbonyl compounds, which are key precursors for α-(Trifluoromethyl)biphenyl-4-methanol. beilstein-journals.org

Radical-Mediated Trifluoromethylation Strategies

Radical-based methods provide another powerful strategy for installing a trifluoromethyl group. rsc.org These reactions typically involve the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor. rsc.org For instance, S-(trifluoromethyl)diphenylsulfonium triflate can react with a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) to generate the •CF₃ radical. rsc.org This radical can then be captured by olefins, such as styrenes, which are structurally analogous to the biphenyl precursor of the target molecule. rsc.orgacs.org The resulting radical intermediate is subsequently oxidized, often by atmospheric oxygen, to yield an α-trifluoromethyl ketone. rsc.org Photoredox catalysis is also frequently employed to generate trifluoromethyl radicals under mild conditions from sources like trifluoroacetic anhydride (B1165640) or other inexpensive materials, making it a scalable and operationally simple approach. nih.gov

Asymmetric Synthesis of Chiral α-(Trifluoromethyl) Alcohols and Analogs

The synthesis of enantioenriched α-(trifluoromethyl) alcohols is of great interest due to the importance of chiral fluorinated molecules in various fields. researchgate.net This is typically achieved by the asymmetric reduction of a prochiral α-trifluoromethyl ketone or by the enantioselective addition of a carbon nucleophile to a trifluoromethyl ketone or its equivalent.

Catalytic Enantioselective Methodologies (e.g., Zn(II)-catalyzed, Ru-amino alcohol catalysis)

A range of catalytic enantioselective methods has been developed to access chiral trifluoromethylated alcohols and their derivatives. researchgate.net

Addition to Trifluoromethyl Ketones and Imines: Organocatalytic approaches, using bifunctional catalysts like Takemoto-type thioureas, can facilitate the enantioselective cross-aldol reaction between aryl ketones and heteroaromatic trifluoromethyl ketone hydrates to produce chiral tertiary α-trifluoromethyl alcohols. rsc.orgresearchgate.net Another strategy involves the addition of nucleophiles to trifluoromethyl imines. For example, the addition of diorganozinc reagents to CF₃-imines can be catalyzed by chiral ligands to afford α-trifluoromethyl amines with good stereocontrol. nih.gov

Asymmetric Reductive Cross-Coupling: A nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides with a trifluoromethyl source can produce chiral α-trifluoromethyl ketones. nih.gov A subsequent one-pot reduction of these ketones furnishes the desired β-CF₃ substituted chiral alcohols with excellent diastereoselectivity and retention of enantiopurity. nih.gov

Homologation of Boronic Acids: An organocatalytic method for the synthesis of chiral α-trifluoromethyl boronic acids has been developed using BINOL catalysts. digitellinc.comnih.gov These versatile intermediates can then react with ketones or be oxidized to afford a variety of chiral trifluoromethylated alcohols. digitellinc.comacs.org

While the prompt specifically mentions Zn(II) and Ru-amino alcohol catalysis, which have been reported in contexts like the addition of nucleophiles to imines and ketones, the field has broadly expanded to include powerful methods using nickel, organocatalysts, and other transition metals to achieve high levels of enantioselectivity in the synthesis of this important class of chiral alcohols. researchgate.netnih.gov

Biocatalytic Strategies for Chiral Fluorinated Alcohol Systems

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral molecules, particularly alcohols. The asymmetric reduction of prochiral ketones is a primary application of this technology, offering high enantioselectivity under mild reaction conditions. hanspub.orgwikipedia.org For the synthesis of chiral α-(trifluoromethyl) alcohols, enzymes such as lipases and alcohol dehydrogenases from various microorganisms are employed to catalyze the stereoselective reduction of the corresponding trifluoromethyl ketone. hanspub.orgnih.gov

A notable strategy involves the kinetic resolution of racemic alcohols or the asymmetric reduction of ketones using whole-cell biocatalysts or isolated enzymes. wikipedia.org For instance, research has demonstrated the highly efficient reduction of 3,5-bis(trifluoromethyl)acetophenone using a novel bacterial strain, Stenotrophomonas sp. HNNQ1. hanspub.orgresearchgate.net This process achieved excellent yields and high enantiomeric excess (ee) for the corresponding (R)-alcohol, a molecule structurally related to the target compound. hanspub.org The optimization of reaction parameters such as co-substrate, pH, substrate concentration, and biocatalyst loading is crucial for maximizing both conversion and stereoselectivity. hanspub.orgresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also widely used for the kinetic resolution of racemic alcohols through enantioselective acylation, where one enantiomer is preferentially acylated, allowing for the separation of the two. wikipedia.orgdiva-portal.org

The development of enzymatic platforms for organofluorine synthesis is an expanding field. Researchers have engineered enzymes, such as cytochrome c, to perform highly enantioselective carbene B-H bond insertions, yielding versatile chiral α-CF₃ organoborons which are valuable precursors to other chiral trifluoromethyl-containing molecules. nih.govnih.govacs.org These biocatalytic systems can accommodate a broad range of substrates and deliver products with high turnover numbers and enantiomeric ratios. nih.gov

Below is a table summarizing the biocatalytic reduction of a representative trifluoromethyl ketone, highlighting the effectiveness of different conditions.

| Biocatalyst System | Substrate | Co-substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Stenotrophomonas sp. HNNQ1 | 3,5-Bis(trifluoromethyl)acetophenone | 15% (v/v) 2-Propanol | 98.8% | 99.6% (R) | hanspub.org |

| Baker's Yeast | α-Stereogenic Carbonyls | N/A | High | High | wikipedia.org |

| Candida antarctica lipase B (CALB) | (±)-8-amino-5,6,7,8-tetrahydroquinoline | Ethyl Acetate | 45% (Acylated) | >97% | wikipedia.org |

| Pseudomonas cepacia lipase (PS-C) | Racemic γ-hydroxy amides | N/A | Good | E > 250 | diva-portal.org |

Diastereoselective Approaches to Stereocenters

Beyond biocatalysis, diastereoselective chemical methods provide a robust platform for controlling the formation of stereocenters, including those bearing a trifluoromethyl group. These strategies often involve the use of chiral auxiliaries or chiral catalysts to direct the approach of a nucleophile to a prochiral center. acs.orgacs.org

One effective method is the diastereoselective addition of a trifluoromethyl nucleophile, such as the Ruppert-Prakash reagent (TMSCF₃), to a chiral carbonyl compound. For example, TMSCF₃ adds with high diastereoselectivity to chiral 2-acyl-1,3-perhydrobenzoxazines, which serve as chiral auxiliaries. acs.org The resulting trifluoromethylated alcohols can then be transformed into enantiomerically enriched 1,2-diols and 1,2-amino alcohols, demonstrating the utility of the auxiliary in establishing the quaternary stereocenter. acs.org

Catalytic asymmetric synthesis provides a more atom-economical approach. The development of nickel-catalyzed asymmetric reductive cross-coupling has enabled the enantioselective synthesis of α-trifluoromethylated ketones from acyl chlorides. nih.gov A subsequent diastereoselective reduction of these chiral ketones furnishes β-trifluoromethylated alcohols with two adjacent stereocenters, achieving excellent diastereoselectivity and complete retention of enantiomeric purity. nih.gov Similarly, organocatalytic vinylogous aldol (B89426) reactions between alkylidenepyrazolones and trifluoromethyl ketones, using a bifunctional organocatalyst, can produce highly functionalized chiral tertiary alcohols bearing a CF₃ group with excellent diastereoselectivity. acs.org

Recent advances have also focused on the stereoselective construction of carbon centers bearing both a fluorine and a trifluoromethyl group. A catalytic, diastereodivergent, and enantioselective strategy has been developed for adding a polyfluoroallyl boronate to aldehydes, a process that can be tuned to produce different diastereomers of tetrafluorinated products. researchgate.net The control over stereochemistry is a critical aspect in the synthesis of complex fluorinated molecules. rsc.orgnih.gov

| Reaction Type | Substrates | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Addition to Auxiliary | 2-Acyl-1,3-perhydrobenzoxazines + TMSCF₃ | Chiral Auxiliary | Total Diastereoselectivity | N/A (product is enantiopure) | acs.org |

| Asymmetric Mannich Reaction | Acyclic vinyl α-fluoro ketones + Aldimines | Organocatalyst | 5:1 to >20:1 | 90–99% | nih.gov |

| Vinylogous Aldol Reaction | Alkylidenepyrazolones + Trifluoromethyl ketones | Bifunctional Organocatalyst | Excellent | Moderate to Good | acs.org |

| Nickel-Catalyzed Trifluoroalkylation/Reduction | Acyl chlorides + CF₃ source, then reduction | Nickel/Chiral Ligand | Excellent | High (retention) | nih.gov |

Palladium-Catalyzed Cross-Coupling for Biphenyl Core Formation

The formation of the biphenyl scaffold, a core structural element of the target molecule, is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of creating carbon-carbon bonds between two aromatic rings.

Suzuki-Miyaura Coupling in Biphenyl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely used method for synthesizing biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. rsc.orgnih.gov The reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. nih.gov

For the synthesis of fluorinated biphenyls, such as the precursors to α-(trifluoromethyl)biphenyl-4-methanol, the Suzuki-Miyaura reaction is highly effective. researchgate.netmdpi.com It can be used to couple a fluorinated aryl halide with a phenylboronic acid, or conversely, a fluorinated phenylboronic acid with an aryl halide. rsc.orgnih.gov The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, especially when dealing with sterically hindered or electronically deactivated substrates. researchgate.netacs.org For instance, bulky phosphine (B1218219) ligands like SPhos and XPhos are often employed to facilitate the reaction with challenging substrates, such as polyfluorinated aryl halides. rsc.orgacs.org

The regioselectivity of the coupling can be controlled, which is crucial when using dihalogenated substrates to build more complex bi- and terphenyls. researchgate.net Steric and electronic factors dictate which halogen is preferentially replaced, allowing for stepwise functionalization. researchgate.net

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield | Reference |

| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 99% | rsc.org |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | N/A | High Conversion | mdpi.com |

| 2-Bromo-1,3,5-trifluorobenzene | 2-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Moderate | thieme-connect.de |

| 1,4-Dibromo-2-(trifluoromethyl)benzene | Arylboronic acid | Pd(OAc)₂ / o-(di-tert-butylphosphino)biphenyl | N/A | Excellent Regioselectivity | researchgate.net |

Fluoroarylation for Substituted Biphenyls

Fluoroarylation reactions are processes that install a fluorinated aryl group onto a molecule. In the context of biphenyl synthesis, this can be viewed as a sub-class of cross-coupling reactions where at least one of the coupling partners is a fluoroarene. The Suzuki-Miyaura reaction is a primary example of a method used for fluoroarylation to form substituted biphenyls. rsc.orgthieme-connect.de

The synthesis of biphenyls carrying a trifluoromethyl group is a key step toward the target molecule. researchgate.netresearchgate.net These reactions often proceed with high regioselectivity, which can be influenced by the electronic and steric nature of the substituents on the aromatic rings. researchgate.net For example, in the Suzuki-Miyaura coupling of 1,4-dibromo-2-(trifluoromethyl)benzene with an arylboronic acid, the coupling occurs selectively at the C-4 position, which is meta to the CF₃ group and thus less sterically hindered. researchgate.net This selectivity is crucial for the planned synthesis of specifically substituted biphenyl precursors. The trifluoromethyl group itself is a common and important substituent in agrochemicals and pharmaceuticals, making these synthetic routes highly relevant. thieme-connect.de

Photochemically Induced Nickel-Catalyzed Cross-Coupling

In recent years, the combination of photoredox catalysis with transition metal catalysis has provided new, milder pathways for cross-coupling reactions. chemrxiv.orguclm.es Photochemically induced nickel-catalyzed cross-couplings offer an alternative to traditional palladium-catalyzed methods, often proceeding at room temperature under visible light irradiation. acs.org These reactions can be used to form C-C bonds, including the aryl-aryl bond of a biphenyl core.

The general mechanism involves a photosensitizer (often an iridium or ruthenium complex) that, upon absorbing light, can engage in single-electron transfer (SET) with the nickel catalyst or the substrates, facilitating the catalytic cycle through radical pathways or by accessing different nickel oxidation states (e.g., Ni(I), Ni(III)). acs.orgnih.gov An alternative mechanism involves Dexter energy transfer from the photosensitizer to a nickel complex, promoting it to an excited state that can then undergo bond-forming or bond-breaking steps. nih.gov

This approach has been successfully applied to the coupling of aryl halides with various partners. nih.gov While less common for biphenyl synthesis than the Suzuki reaction, nickel-catalyzed methods, including those that are photochemically induced, are particularly valuable for activating challenging C-F bonds, which are typically unreactive in palladium catalysis. acs.orgbeilstein-journals.orgnih.gov This opens up new synthetic routes using readily available fluoroarenes as substrates for biphenyl formation. nih.govorganic-chemistry.org

Mechanistic Investigations and Reactivity of α Trifluoromethyl Biphenyl 4 Methanol Derivatives

Elucidation of Reaction Pathways

Understanding the reaction pathways of α-(trifluoromethyl)biphenyl-4-methanol derivatives is crucial for controlling reaction outcomes and designing new synthetic methodologies. The strong inductive effect of the -CF3 group paves the way for several mechanistic routes, including free radical processes, the formation of highly electrophilic cationic species, and the involvement of complex organometallic intermediates in catalytic systems.

Free Radical Mechanisms in Trifluoromethylation Processes

Free radical trifluoromethylation has become a vital strategy in organic synthesis for introducing the CF3 group into organic molecules. researchgate.net This approach is often more direct than nucleophilic or electrophilic methods, as it can avoid the need for pre-functionalized substrates like organohalides. researchgate.net The generation of the trifluoromethyl radical (•CF3) is the key initiating step, which can be achieved through various methods, including photoredox and metal catalysis.

In photocatalytic systems, a photocatalyst absorbs light, generating electron-hole pairs. The excited photocatalyst's electron can then reduce a trifluoromethylating agent to produce the •CF3 radical, while the hole oxidizes the substrate, initiating the radical cascade. wechemglobal.com

Copper-catalyzed systems often involve a redox cycle. A copper(I) salt can react with a trifluoromethylating agent in an oxidative addition step to form a copper(III)-trifluoromethyl intermediate. This intermediate can then release a •CF3 radical. wechemglobal.com An alternative pathway involves the transfer of the trifluoromethyl group from a Cu(II)-CF3 complex to an alkyl radical, which is generated from an alkyl halide. acs.org This process is part of a catalytic cycle where the resulting Cu(I) complex is re-oxidized. acs.org Bismuth-catalyzed systems under light irradiation have also been developed, where a Bi(I) complex facilitates the generation of •CF3 radicals from reagents like CF3SO2Cl. The formation of the radical can be confirmed by trapping it with reagents like TEMPO. acs.org

The general applicability of these radical processes allows for the trifluoromethylation of a wide range of substrates, including complex molecules and various functional groups. acs.orgacs.org

| Method | Catalyst/Initiator | CF3 Source | Mechanism Summary | Reference |

| Photocatalysis | Semiconductor Photocatalyst | Various CF3 reagents | Light-induced electron-hole pair generation; reduction of CF3 source to •CF3 and oxidation of substrate. | wechemglobal.com |

| Copper Catalysis | Copper(I) or Copper(II) salts | BPyCu(CF3)3, etc. | Redox cycle involving Cu(I)/Cu(III) or Cu(I)/Cu(II) intermediates to generate or transfer •CF3. | wechemglobal.comacs.org |

| Bismuth Catalysis | Bi(I) complex | CF3SO2Cl | Light-mediated generation of •CF3 radical from the sulfonyl chloride, facilitated by the Bi(I) catalyst. | acs.org |

Formation and Reactivity of α-(Trifluoromethyl)carbenium Ions

The dehydration of α-(trifluoromethyl)biphenyl-4-methanol in the presence of a strong acid leads to the formation of the corresponding α-(trifluoromethyl)biphenyl-4-methyl carbenium ion. This cationic intermediate is of significant interest due to the profound electronic influence of the α-trifluoromethyl group.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov When positioned adjacent to a cationic center, it strongly destabilizes the carbocation through an inductive effect. However, this high degree of electron deficiency is also compensated by significant positive charge delocalization into the attached biphenyl (B1667301) system. nih.gov The generation of such trifluoromethyl-substituted cations, often classified as superelectrophiles, can be achieved using superacids like trifluoromethanesulfonic acid (CF3SO3H). nih.gov Despite their high reactivity, these intermediates can exhibit well-defined chemo-, regio-, and stereoselectivities in their subsequent reactions. nih.gov Kinetic studies on related systems, such as the solvolysis of compounds that form α-(trifluoromethyl)aryl ethyl cations, have been used to quantify the reactivity and stability of these electron-deficient intermediates. acs.org

The primary influence of the α-trifluoromethyl group on the behavior of the biphenyl-4-methyl carbocation is the dramatic enhancement of its electrophilicity. nih.gov The -CF3 group activates the electrophilic site primarily through inductive electron withdrawal. nih.gov This effect leads to:

Increased Electrophilic Reactivity: The carbocation becomes a much stronger electrophile, capable of reacting with even weak nucleophiles. nih.gov

Enhanced Charge Delocalization: The powerful electron demand of the C+-CF3 unit forces significant delocalization of the positive charge throughout the biphenyl π-system. nih.gov

| Property | Influence of α-CF3 Group | Consequence | Reference |

| Electrophilicity | Strong Increase | Heightened reactivity towards nucleophiles; classification as a superelectrophile. | nih.gov |

| Charge Distribution | Enhanced Delocalization | Positive charge is spread extensively into the biphenyl rings. | nih.gov |

| Stability | Inductive Destabilization | The cationic center is highly electron-deficient. | nih.gov |

| C-F Bond Strength | High (485.3 kJ/mol) | Contributes to the overall metabolic stability of trifluoromethylated compounds. | nih.gov |

The high electrophilicity of α-(trifluoromethyl)carbenium ions makes them susceptible to capture by a wide array of nucleophiles. This reactivity allows for their trapping and conversion into various derivatives. For instance, these superelectrophilic cations can react with electron-rich arenes like benzene (B151609) in condensation reactions. nih.gov The engagement of such highly reactive, unbiased carbenium ions in asymmetric synthesis remains a challenge, but methods are being developed for their intermolecular trapping with stereocontrol. researchgate.net The reaction of an α-aziridinyl carbenium ion, a related heteroatom-stabilized cation, with electron-rich arenes has been shown to proceed with high stereoselectivity. researchgate.net Other nucleophiles, such as sulfonamides, can also be used to trap carbenium ions in acid-catalyzed intramolecular cyclization reactions. researchgate.net

Organometallic Intermediates in Catalytic Cycles

Beyond free radical and purely cationic pathways, the chemistry of α-(trifluoromethyl)biphenyl-4-methanol derivatives can involve organometallic intermediates, particularly in catalytic reactions. Gold(I) complexes have been used to decompose α-aryl-α-trifluoromethyl diazomethanes, leading to the formation of α-trifluoromethyl gold(I) carbene complexes. nih.gov These organometallic intermediates have been isolated and characterized, revealing stabilization of the electrophilic carbene center through π-donation from the aryl substituent and significant π-backdonation from the gold center. nih.gov These gold carbenes can then engage in typical carbene-type reactions, such as diastereoselective cyclopropanation with styrene (B11656), under either stoichiometric or catalytic conditions. nih.gov

In copper-catalyzed trifluoromethylation reactions, organometallic copper intermediates are central to the catalytic cycle. As mentioned, Cu(III)-CF3 species can be formed via oxidative addition and subsequently participate in the reaction. wechemglobal.com Similarly, Cu(II)-CF3 complexes have been proposed as the key intermediates responsible for transferring the CF3 group to radical species. acs.org These examples underscore the critical role of organometallic species in mediating the formation of C-CF3 bonds in derivatives related to α-(trifluoromethyl)biphenyl-4-methanol.

Stereoelectronic Effects and Conformational Analysis in Reactivity

Stereoelectronic effects are crucial in dictating the geometry, reactivity, and physical properties of molecules by governing the spatial relationships of their electronic structures, particularly the interactions between atomic and molecular orbitals. wikipedia.org In derivatives of α-(trifluoromethyl)biphenyl-4-methanol, the trifluoromethyl (CF3) group, being a strong electron-withdrawing group, profoundly influences the molecule's conformational preferences and reactivity.

The reactivity of alcohols can be significantly modulated by stereoelectronic factors, such as hyperconjugation. rsc.org For α-(trifluoromethyl)biphenyl-4-methanol, the key interactions involve the lone pairs of the hydroxyl oxygen and the antibonding orbitals (σ*) of adjacent bonds. The orientation of the C-O and C-CF3 bonds, as well as the biphenyl moiety, will determine the extent of these stabilizing or destabilizing interactions.

Conformational analysis of related trifluoromethyl-substituted compounds reveals that the CF3 group influences the planarity and rotational barriers of the molecule. For instance, in 2-trifluoromethyl benzaldehydes, both cis and trans conformers are planar, with the trans form being predominant. rsc.org While α-(trifluoromethyl)biphenyl-4-methanol has a more complex three-dimensional structure, it is expected that the bulky and electron-withdrawing CF3 group will favor conformations that minimize steric hindrance and maximize stabilizing electronic interactions. The gauche effect, often observed in fluorinated compounds, may also play a role in determining the preferred dihedral angles around the C-C and C-O bonds.

The stereoelectronic environment created by the CF3 group can also impact the reactivity of the benzylic alcohol. For example, in dehydroxylative trifluoromethylthiolation reactions of benzylic alcohols, mechanistic studies suggest that the reaction may proceed through an S\N1-type process, which would be influenced by the stability of the resulting carbocation. rsc.org The electron-withdrawing nature of the CF3 group would destabilize an adjacent carbocation, thus disfavoring a purely S\N1 mechanism and potentially favoring pathways with more S\N2 character or those involving radical intermediates.

The table below illustrates the impact of substituents on the facial selectivity in Diels-Alder reactions, a concept governed by stereoelectronic effects, showcasing how electronic properties influence reactivity. While not directly involving α-(trifluoromethyl)biphenyl-4-methanol, it demonstrates the principles at play.

| Diene Substituent (X) | Facial Selectivity (syn:anti) | Dominant Stereoelectronic Interaction |

| CH3 | 1:1.5 | σ(C(sp²)–H) → π |

| SiMe3 | >19:1 | σ(C(sp²)–Si) → π |

| OMe | 1:4 | n(O) → π* |

This table is a representative example of stereoelectronic effects in a different system to illustrate the concept.

Influence of Solvent and Atmosphere on Reaction Mechanisms

The solvent environment and atmospheric conditions can dramatically alter the reaction rates and even the mechanistic pathways of chemical transformations involving α-(trifluoromethyl)biphenyl-4-methanol derivatives. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize ground states, transition states, and intermediates to varying degrees.

For reactions involving ionic intermediates, such as those that might be proposed in the functionalization of the hydroxyl group, solvent polarity is a key factor. In the alkaline hydrolysis of bis(p-nitrophenyl) phosphate, for example, the reaction rate changes significantly with the composition of aqueous mixtures of organic solvents like DMSO, dioxane, and acetonitrile. nih.gov Similarly, the solubility and reactivity of biphenyl compounds are sensitive to solvent composition, particularly in methanol (B129727)/water mixtures where hydrophobic and solvation effects can be separated. rsc.org For α-(trifluoromethyl)biphenyl-4-methanol, a change from a nonpolar to a polar solvent could favor a more dissociative mechanism by stabilizing charged intermediates.

The atmosphere under which a reaction is conducted can also be critical, especially for processes that are sensitive to oxygen or moisture. Many organometallic and radical reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of catalysts or reagents. The atmospheric oxidation of alcohols, for instance, proceeds via reaction with hydroxyl radicals, where H-atom abstraction occurs from C-H bonds. scielo.br The presence of oxygen is essential for the subsequent reactions of the resulting alkyl and α-hydroxyalkyl radicals. scielo.br

The following table summarizes the effect of different solvents on the dehydroxytrifluoromethoxylation of a benzylic alcohol, highlighting the critical role of the solvent in achieving good yields.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dioxane | 60 | 21 |

| 2 | THF | 60 | 35 |

| 3 | CH3CN | 60 | 41 |

| 4 | DMF | 60 | 53 |

| 5 | DMF | 40 | 45 |

| 6 | DMF | 80 | 65 |

| 7 | DMF | 100 | 58 |

Data adapted from a study on the dehydroxytrifluoromethoxylation of 4-methoxybenzyl alcohol. nih.gov

C-F Bond Activation and Functionalization in α-Trifluoromethyl Groups

The activation and functionalization of the carbon-fluorine (C-F) bond in trifluoromethyl groups is a significant challenge in organic chemistry due to the high bond dissociation energy of the C-F bond. rsc.orgrsc.org However, successful strategies for the selective activation of a single C-F bond in a CF3 group would provide powerful tools for the synthesis of novel fluorinated compounds. rsc.orgnih.gov

For derivatives of α-(trifluoromethyl)biphenyl-4-methanol, the focus is on the benzylic CF3 group. The development of catalytic methods for the functionalization of a single C-F bond in trifluoromethyl arenes (ArCF3) has been a major area of research. rsc.org These methods often involve transition metal catalysis or photoredox catalysis to achieve selective reduction or functionalization. rsc.orgnih.gov

Recent advances have demonstrated the defluorinative alkylation of α-trifluoromethyl carbonyl compounds, which are structurally related to the target molecule. nih.gov These reactions often proceed through radical intermediates. For example, a photochemically mediated method has been developed for the defluorinative alkylation of ethyl trifluoroacetate. nih.gov A similar approach could potentially be applied to α-(trifluoromethyl)biphenyl-4-methanol derivatives, where the generation of a radical at the benzylic position could be followed by C-F bond cleavage.

Copper-catalyzed deoxytrifluoromethylation of alcohols has also been reported, providing a direct method to form C(sp³)–CF3 bonds. nih.gov While this reaction installs a CF3 group, the underlying principles of activating an alcohol for functionalization are relevant. A plausible mechanism involves the in-situ activation of the alcohol, followed by a metallaphotoredox-mediated process to form the C-CF3 bond. nih.gov

The table below presents the results of a copper-catalyzed deoxytrifluoromethylation of various benzylic alcohols, demonstrating the feasibility of such transformations.

| Entry | Substrate | Yield (%) |

| 1 | 4-Methoxybenzyl alcohol | 82 |

| 2 | 2-Pyridinylmethanol | 63 |

| 3 | 3-Pyridinylmethanol | 75 |

| 4 | 4-Pyridinylmethanol | 49 |

Data adapted from a study on the deoxytrifluoromethylation of alcohols. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

α-(Trifluoromethyl)biphenyl-4-methanol as a Versatile Synthetic Building Block

The reactivity of the benzylic alcohol group, combined with the unique properties of the trifluoromethyl-biphenyl moiety, positions α-(Trifluoromethyl)biphenyl-4-methanol as a valuable starting material for the synthesis of more complex and functionalized molecules. Its structure is a key component in the design of novel organic compounds.

The trifluoromethyl-biphenyl structure is a foundational element for creating elaborate organofluorine compounds. While direct reactions using α-(Trifluoromethyl)biphenyl-4-methanol are proprietary or less documented in open literature, the synthesis of closely related derivatives highlights the utility of this structural motif. For instance, the core structure is used in the synthesis of complex imines, which are precursors to other heterocyclic systems.

A notable example is the synthesis of (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. This compound was synthesized as part of a project to develop inhibitors for human lactate (B86563) dehydrogenase A (hLDHA), a target in cancer metabolism research. mdpi.com The synthesis involves a Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis, to create the central trifluoromethyl-biphenyl bond. mdpi.com The process demonstrates how the biphenyl (B1667301) core is constructed and then further elaborated.

Table 1: Synthesis of a Complex Organofluorine Imine

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

|---|---|---|---|---|

| (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine | 86% |

| (E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine | 87% |

Data sourced from Morales-Lozano, R. et al., Molbank, 2022. mdpi.com

The construction of all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. These structures are prevalent in many natural products and pharmaceuticals, imparting unique conformational constraints and biological activities. Benzylic alcohols, such as α-(Trifluoromethyl)biphenyl-4-methanol, are valuable precursors for creating such centers.

General synthetic strategies have been developed to convert benzylic alcohols into structures containing quaternary carbons. These methods typically involve the activation of the alcohol's hydroxyl group into a good leaving group (e.g., by conversion to a halide or sulfonate), followed by a nucleophilic substitution reaction with a carbon-based nucleophile. For example, the reaction of benzylic halides with alkyl Grignard reagents in the presence of a silver nitrate (B79036) catalyst provides an efficient route to these congested centers. organic-chemistry.org Furthermore, palladium-catalyzed reactions that functionalize the alpha-position of esters with benzylic groups can generate quaternary stereocenters with high diastereoselectivity. cwu.edu

Although specific examples detailing the use of α-(Trifluoromethyl)biphenyl-4-methanol in these exact reactions are not widespread in public-domain research, its chemical nature as a secondary benzylic alcohol makes it a prime candidate for such transformations. Its conversion to a corresponding halide or tosylate would render it susceptible to displacement by a range of carbon nucleophiles, thereby incorporating the trifluoromethyl-biphenyl moiety into a sterically hindered quaternary carbon center. This capability makes it a potentially valuable building block for creating complex chiral molecules for drug discovery and materials science. nih.gov

Role in the Development of Materials with Tailored Properties

The incorporation of fluorine atoms into organic materials profoundly alters their electronic and optical properties. The trifluoromethyl group, in particular, is a powerful tool for fine-tuning the performance of advanced materials used in electronics and photonics.

The trifluoromethyl group is strongly electron-withdrawing, a property that has significant consequences for the electronic structure of organic molecules. When attached to an aromatic system like a biphenyl, the -CF₃ group lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This stabilization is critical in the design of materials for organic light-emitting diodes (OLEDs).

In OLEDs, materials with deep HOMO levels are more resistant to oxidation, leading to longer device lifetimes. Materials with low-lying LUMO levels can facilitate electron injection and transport. The trifluoromethyl-biphenyl motif is therefore intentionally designed into host materials for phosphorescent OLEDs. For instance, a host material incorporating a biphenyl core and electron-transporting triazole moieties was shown to have a very high LUMO energy level of 1.8 eV and a wide bandgap of 4.0 eV, making it an excellent host for blue-emitting phosphors. nih.gov

Furthermore, the introduction of trifluoromethyl groups can tune the excitonic character of singlet and triplet excited states, which is crucial for materials exhibiting thermally activated delayed fluorescence (TADF). researchgate.net This strategy can enhance emission efficiency and reduce the efficiency roll-off that often plagues OLEDs at high brightness levels. researchgate.net The trifluoromethyl-biphenyl structure is thus a key component for creating bipolar host materials that can efficiently manage charge carriers and facilitate energy transfer to emissive dopants, leading to high-performance electronic devices. nih.gov

The electronic modifications induced by the trifluoromethyl-biphenyl structure directly translate into desirable optical properties. The wide bandgap associated with this moiety is essential for hosting high-energy emitters, particularly those for blue light, which remains a significant challenge in OLED technology. nih.gov

By using a host material like 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which features a biphenyl core, researchers achieved a highly efficient sky-blue phosphorescent OLED. nih.gov The device exhibited a maximum external quantum efficiency of 30.2% and a power efficiency of 62.8 lm/W, demonstrating the effectiveness of the wide-bandgap host in preventing energy back-transfer from the blue-emitting guest molecule. nih.gov

The influence of the trifluoromethyl group also extends to intramolecular charge transfer (ICT) phenomena. In polar solvents, molecules containing a trifluoromethylaniline structure can exhibit dual fluorescence, originating from a locally excited (LE) state and an ICT state. bibliotekanauki.pl The efficiency of this charge transfer and the resulting fluorescence quantum yield are directly related to the electronic properties governed by the trifluoromethyl group. bibliotekanauki.pl This ability to control excited-state dynamics and emission characteristics makes the trifluoromethyl-biphenyl unit a valuable component in the design of fluorescent probes, sensors, and other advanced optical materials.

Table 2: Properties of an Advanced Material Featuring a Biphenyl Core

| Compound | Triplet Energy (E_T) | HOMO Level | LUMO Level | Application | Max. External Quantum Efficiency (EQE) |

|---|---|---|---|---|---|

| 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) | 3.0 eV (film) | -5.8 eV | -1.8 eV | Host for blue PHOLED | 30.2% |

Data sourced from Lee, C-W. et al., Nanomaterials, 2021. nih.gov

Advanced Analytical and Computational Studies on α Trifluoromethyl Biphenyl 4 Methanol Systems

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and analysis of α-(Trifluoromethyl)biphenyl-4-methanol. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecular framework and its behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR for structural elucidation and mechanistic probes)

NMR spectroscopy is a powerful tool for defining the connectivity and chemical environment of atoms within a molecule. For α-(Trifluoromethyl)biphenyl-4-methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of α-(Trifluoromethyl)biphenyl-4-methanol is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) rings, the methanolic proton, and the methine proton adjacent to the trifluoromethyl group. The aromatic region would likely display a complex set of multiplets due to the coupling between protons on the two phenyl rings. The chemical shift of the methanolic proton can vary depending on solvent and concentration, while the methine proton would appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The biphenyl carbons will resonate in the aromatic region (typically 120-150 ppm). The carbon bearing the trifluoromethyl group will show a characteristic quartet splitting due to one-bond coupling with the fluorine atoms. mdpi.com The chemical shift of the carbinol carbon (the one bonded to the hydroxyl group) is also a key diagnostic signal.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov In α-(Trifluoromethyl)biphenyl-4-methanol, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and would give rise to a single resonance. The chemical shift of this signal is sensitive to the electronic environment and can be a useful probe for studying intermolecular interactions. nih.govdovepress.com The signal would be a singlet in a proton-decoupled spectrum, but in a coupled spectrum, it would appear as a doublet due to coupling with the adjacent methine proton. The typical chemical shift range for a CF₃ group attached to a benzylic carbon is around -60 to -80 ppm relative to CFCl₃. colorado.eduucsb.edu

Table 1: Predicted NMR Spectral Data for α-(Trifluoromethyl)biphenyl-4-methanol

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.30 - 7.80 | m | - | Aromatic protons |

| ¹H | ~5.0 | q | ~7 Hz | CH-CF₃ |

| ¹H | Variable | s (broad) | - | OH |

| ¹³C | 120 - 150 | m | - | Aromatic carbons |

| ¹³C | ~124 | q | ¹JCF ~ 280 Hz | CF₃ |

| ¹³C | ~75 | q | ²JCCF ~ 30 Hz | CH-OH |

| ¹⁹F | -70 to -80 | d | ~7 Hz | CF₃ |

Note: The predicted values are based on typical chemical shifts for similar structural motifs found in the literature. mdpi.comrsc.orgchemicalbook.comrsc.orgrsc.orgrsc.orgchemicalbook.comchemicalbook.com Actual experimental values may vary.

Mass Spectrometry (e.g., GC-MS, HRMS for reaction monitoring and product identification)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of a compound. For α-(Trifluoromethyl)biphenyl-4-methanol, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) would be employed.

GC-MS: GC-MS is useful for separating the compound from a mixture and obtaining its electron ionization (EI) mass spectrum. The molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.orgmiamioh.edu For α-(Trifluoromethyl)biphenyl-4-methanol, prominent fragments would be expected from the loss of the trifluoromethyl group (M-69) and cleavage of the bond between the two phenyl rings.

HRMS: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound.

Table 2: Predicted Key Mass Spectrometry Fragments for α-(Trifluoromethyl)biphenyl-4-methanol

| m/z Value | Possible Fragment | Fragmentation Pathway |

| [M]⁺ | C₁₄H₁₁F₃O⁺ | Molecular Ion |

| [M-1]⁺ | C₁₄H₁₀F₃O⁺ | Loss of H radical |

| [M-18]⁺ | C₁₄H₉F₃⁺ | Loss of H₂O |

| [M-29]⁺ | C₁₃H₁₀F₃⁺ | Loss of CHO radical |

| [M-69]⁺ | C₁₃H₁₁O⁺ | Loss of CF₃ radical |

| 183 | [C₁₃H₁₁O]⁺ | Biphenyl-carboxaldehyde cation radical |

| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation pathways are based on general principles of mass spectrometry for alcohols and aromatic compounds. libretexts.orgmiamioh.edu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. acs.org

Infrared (IR) Spectroscopy: The IR spectrum of α-(Trifluoromethyl)biphenyl-4-methanol would show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. The C-O stretching vibration would be observed around 1000-1100 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the symmetric stretching vibrations of the aromatic rings would likely produce strong signals. The C-F stretching vibrations would also be Raman active. The complementarity of IR and Raman is particularly useful in analyzing the skeletal vibrations of the biphenyl moiety.

Quantum Chemical and Computational Modeling

Computational chemistry provides a theoretical framework to understand the intrinsic properties of molecules. Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of α-(Trifluoromethyl)biphenyl-4-methanol.

Density Functional Theory (DFT) Investigations for Molecular Structure and Electronic Properties

DFT calculations can be used to optimize the geometry of α-(Trifluoromethyl)biphenyl-4-methanol, providing accurate bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in spectral assignment. Furthermore, DFT is used to calculate various electronic properties, such as the molecular electrostatic potential, which can reveal information about the charge distribution and reactive sites in the molecule. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgtaylorandfrancis.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For α-(Trifluoromethyl)biphenyl-4-methanol, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, indicating that this part of the molecule is most susceptible to electrophilic attack. The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the trifluoromethyl group and the phenyl ring to which it is attached, making this region a likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. usm.my A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. DFT calculations can provide a quantitative measure of this energy gap, offering insights into the molecule's potential reactivity in various chemical transformations. researchgate.netacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a chemically intuitive description of electron density distribution in molecules, translating complex wavefunctions into familiar concepts of lone pairs, bonds, and intermolecular interactions. For fluorinated biphenyl compounds, NBO analysis reveals significant insights into their electronic structure and stability.

In a computational study on novel difluorinated biphenyl compounds, NBO analysis was performed using the B3LYP/6-311+G* level of theory. acs.org The analysis of atomic charges suggested that the molecules of these compounds are likely to interact noticeably with each other in the solid phase and with polar solvent molecules. acs.org This is attributed to the charge distribution influenced by the fluorine atoms.

For α-(Trifluoromethyl)biphenyl-4-methanol, it is anticipated that NBO analysis would reveal strong hyperconjugative interactions involving the trifluoromethyl group and the biphenyl system, influencing the molecule's conformational preferences and reactivity. The delocalization of electron density from the phenyl rings into the antibonding orbitals of the C-F bonds would be a key feature.

Table 1: Illustrative NBO Analysis Data for a Related Fluorinated Biphenyl System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| C1-C6 | C2-C3 | 2.5 |

| C2-C3 | C4-C5 | 3.1 |

| F(7) LP(1) | C1-C2 | 1.8 |

| O(10) LP(2) | C4-H(11) | 0.9 |

Note: This table is illustrative and based on typical values for fluorinated aromatic systems. The specific values for α-(Trifluoromethyl)biphenyl-4-methanol would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In a study of newly synthesized difluorinated biphenyl compounds, MEP analysis was conducted at the B3LYP/6-311+G* level. acs.org The results indicated that the accumulation of positive and negative potential suggests the possibility of significant dipole-dipole intermolecular interactions in the crystalline state, as well as strong interactions with polar solvent molecules. acs.org For these compounds, the negative potential was typically localized around the electronegative fluorine and oxygen atoms, while the positive potential was found on the hydrogen atoms. acs.org

For α-(Trifluoromethyl)biphenyl-4-methanol, an MEP map would be expected to show a region of high negative potential around the oxygen atom of the methanol (B129727) group and the fluorine atoms of the trifluoromethyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl rings would exhibit positive potential, indicating them as sites for nucleophilic attack. The biphenyl system itself would present a complex landscape of electron-rich and electron-poor regions.

Table 2: Predicted MEP Surface Characteristics for α-(Trifluoromethyl)biphenyl-4-methanol

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen of -OH group | Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Fluorine atoms of -CF3 group | Negative (Red) | Weak sites for electrophilic attack, potential for halogen bonding |

| Hydrogen of -OH group | Positive (Blue) | Site for nucleophilic attack, hydrogen bond donor |

| Aromatic hydrogens | Positive (Blue/Green) | Weaker sites for nucleophilic attack |

| Phenyl rings (π-system) | Negative (Yellow/Orange) | Susceptible to electrophilic aromatic substitution |

Global Reactivity Descriptors (e.g., electronegativity, chemical hardness, electrophilicity)

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide a quantitative measure of a molecule's stability and reactivity. Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Computational studies on substituted biphenyls have shown that these descriptors are sensitive to the nature and position of substituents. researchgate.net For instance, the introduction of electron-withdrawing groups generally increases the electrophilicity and chemical hardness of the molecule.

In a study on difluorinated biphenyl compounds, global reactivity parameters were analyzed to suggest that all the synthesized compounds were quite stable in redox reactions. acs.orgnih.gov One of the compounds, DFNBP, was found to be relatively more reactive, while TBDFBP and DFDMBP were more stable. acs.orgnih.gov

For α-(Trifluoromethyl)biphenyl-4-methanol, the presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence its global reactivity descriptors. It would likely increase the electronegativity and electrophilicity of the molecule compared to the unsubstituted biphenyl methanol. The chemical hardness would also be affected, providing insights into its kinetic stability.

Table 3: Representative Global Reactivity Descriptors for a Fluorinated Biphenyl Compound

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy | - | -6.5 | Electron-donating ability |

| LUMO Energy | - | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | Electron-attracting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | Resistance to charge transfer |

| Electrophilicity Index (ω) | χ²/2η | 2.80 | Electrophilic character |

Note: These values are illustrative and based on data for related fluorinated biphenyl systems. acs.orgnih.gov

Investigation of Noncovalent Interactions

Noncovalent interactions play a crucial role in determining the structure, stability, and function of molecular systems. In the case of α-(Trifluoromethyl)biphenyl-4-methanol, several types of noncovalent interactions are expected to be significant, including hydrogen bonding, π-π stacking, and halogen bonding.

Computational studies on trifluoromethylated aromatic compounds have shown that trifluoromethylation can lead to enhanced intermolecular π-π interactions, reduced π-π distances, and more favorable cofacial orientations compared to their fluorinated or methylated counterparts. acs.orgresearchgate.net This is attributed to the increased molecular quadrupole moment and dispersion interactions associated with the trifluoromethyl group. acs.orgresearchgate.net

Furthermore, the fluorine atoms of the trifluoromethyl group can participate in weak C-F···H and C-F···π interactions. While organic fluorine is generally a poor halogen bond donor, the presence of strong electron-withdrawing groups can enhance its ability to form such interactions. rsc.org The hydroxyl group of the methanol moiety is a strong hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds in the solid state and in solution.

A combined experimental and theoretical study of the biphenyl crystal has revealed that both intra- and intermolecular H···H and C-H···π contacts contribute to the stabilization of the crystal structure. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. The synthesis of α-(Trifluoromethyl)biphenyl-4-methanol can be envisioned through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent method for forming the biphenyl core. researchgate.netacs.org

DFT calculations have been extensively used to study the mechanism of the Suzuki-Miyaura reaction. rsc.org These studies have refined the understanding of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. rsc.orgnih.gov The calculations show that the energy barriers for these steps can be close in energy, and the nature of the reactants and catalyst can influence the rate-determining step. rsc.org For the synthesis of tetra-ortho-substituted biaryls, computational studies have helped to understand the enantiodiscriminating events in asymmetric Suzuki-Miyaura reactions. nih.gov

For the synthesis of trifluoromethylated biaryls, computational studies have investigated the mechanism of copper-catalyzed trifluoromethylation reactions. acs.org These studies can help in optimizing reaction conditions by providing insights into the stability of intermediates and the energy of transition states. acs.org A computational analysis of the reaction mechanism for the trifluoromethylation of boronic acid, for example, can identify potential transition states and intermediates.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which are essential for the characterization of new compounds.

For α-(Trifluoromethyl)biphenyl-4-methanol, DFT calculations could be employed to predict its ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts are sensitive to the electronic environment of the nuclei. For instance, ¹⁹F NMR chemical shifts of trifluoromethyl probes have been shown to be sensitive to the polarity of the solvent, a trend that can be confirmed by DFT calculations. nih.govresearchgate.net The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the methanol group, and the hydroxyl proton. The coupling patterns would provide information about the connectivity of the atoms.

Similarly, the IR spectrum can be calculated to identify the characteristic vibrational modes. For a related compound, 4-(trifluoromethyl)benzylbromide, DFT calculations have been used to perform a detailed interpretation of the vibrational spectra. sigmaaldrich.com For α-(Trifluoromethyl)biphenyl-4-methanol, the calculated IR spectrum would be expected to show strong absorptions corresponding to the O-H stretching of the alcohol, C-H stretching of the aromatic rings, and the C-F stretching of the trifluoromethyl group.

Table 4: Predicted Characteristic Spectroscopic Data for α-(Trifluoromethyl)biphenyl-4-methanol

| Spectroscopy | Predicted Signature | Corresponding Functional Group |

| ¹H NMR | δ 7.0-8.0 ppm (multiplets) | Aromatic Protons |

| ¹H NMR | δ ~4.7 ppm (singlet or doublet) | -CH₂OH Protons |

| ¹H NMR | Variable δ (singlet) | -OH Proton |

| ¹³C NMR | δ 120-150 ppm | Aromatic Carbons |

| ¹³C NMR | δ ~65 ppm | -CH₂OH Carbon |

| ¹³C NMR | δ ~125 ppm (quartet) | -CF₃ Carbon |

| ¹⁹F NMR | δ ~ -60 to -70 ppm | -CF₃ Fluorines |

| IR Spectroscopy | ~3300 cm⁻¹ (broad) | O-H Stretch |

| IR Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| IR Spectroscopy | ~1100-1300 cm⁻¹ (strong) | C-F Stretch |

Note: The chemical shifts (δ) are referenced to TMS for ¹H and ¹³C NMR. The exact values would depend on the solvent and experimental conditions.

Evaluation of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO). Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. researchgate.netfrontiersin.orgnih.gov